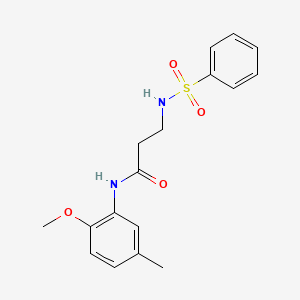
3-(2-methoxyphenyl)-N-1-naphthylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-N-1-naphthylacrylamide, also known as MANA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MANA belongs to the family of acrylamides, which are widely used in various fields such as medicine, agriculture, and industry. The unique chemical structure of MANA has led to its investigation in several areas of research, including drug development, cancer therapy, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyphenyl)-N-1-naphthylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 3-(2-methoxyphenyl)-N-1-naphthylacrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibitory effect on MMPs may contribute to 3-(2-methoxyphenyl)-N-1-naphthylacrylamide's anti-cancer properties.
Biochemical and Physiological Effects
3-(2-methoxyphenyl)-N-1-naphthylacrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, 3-(2-methoxyphenyl)-N-1-naphthylacrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(2-methoxyphenyl)-N-1-naphthylacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methoxyphenyl)-N-1-naphthylacrylamide in lab experiments is its high purity and stability. 3-(2-methoxyphenyl)-N-1-naphthylacrylamide is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research. However, one limitation of using 3-(2-methoxyphenyl)-N-1-naphthylacrylamide in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methoxyphenyl)-N-1-naphthylacrylamide. One area of interest is in the development of 3-(2-methoxyphenyl)-N-1-naphthylacrylamide-based drugs for cancer therapy. Further studies are needed to elucidate the mechanism of action of 3-(2-methoxyphenyl)-N-1-naphthylacrylamide and its potential as a therapeutic agent in other diseases such as neurodegenerative diseases and inflammatory disorders. Additionally, research is needed to optimize the synthesis and formulation of 3-(2-methoxyphenyl)-N-1-naphthylacrylamide for improved bioavailability and efficacy.
Synthesemethoden
The synthesis of 3-(2-methoxyphenyl)-N-1-naphthylacrylamide involves the reaction of 2-methoxybenzaldehyde with 1-naphthylamine in the presence of a catalyst such as acetic acid. The resulting product is then treated with acryloyl chloride to yield 3-(2-methoxyphenyl)-N-1-naphthylacrylamide. This method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-N-1-naphthylacrylamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising areas of research is in cancer therapy. Studies have shown that 3-(2-methoxyphenyl)-N-1-naphthylacrylamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. 3-(2-methoxyphenyl)-N-1-naphthylacrylamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-12-5-3-8-16(19)13-14-20(22)21-18-11-6-9-15-7-2-4-10-17(15)18/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXZRXBBBGPRI-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)



![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)
![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)
